![molecular formula C22H23NO6S B3999020 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate](/img/structure/B3999020.png)
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylphenylsulfonyl chloride.
O-Sulfonylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an O-sulfonylation reaction with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature.
Coupling Reaction: The resulting intermediate is then coupled with norvaline or its derivative under appropriate reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate can be compared with other similar compounds, such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar structure but with a benzenesulfonyl group instead of a 4-methylphenylsulfonyl group.
7-methoxy-4-methylcoumarin: This compound has a methoxy group at the 7-position instead of the sulfonyl group.
4-methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate: This compound has a methoxy group on the benzene ring of the sulfonyl group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromenone Core : The initial step involves the condensation of salicylaldehyde with acetic anhydride under acidic conditions to form the chromenone structure.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
- Coupling with Norvaline : The final step involves coupling the sulfonylated intermediate with norvaline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays demonstrated that it exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Acetylcholinesterase Inhibition
Research indicates that derivatives of 4-methyl-2-oxo-2H-chromen have potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The compound showed an IC50 value of 13.5 ± 1.7 nM, indicating its potential as an anti-amnestic agent .
Anti-inflammatory Activity
The compound's ability to inhibit albumin denaturation was assessed, revealing a substantial protective effect against thermal denaturation. The percentage inhibition was significantly higher than that observed with ibuprofen, suggesting its potential as an anti-inflammatory agent .
Antibacterial Activity
In addition to its antioxidant and anti-inflammatory properties, 4-methyl-2-oxo-2H-chromen derivatives have been screened for antibacterial activity. Studies have shown moderate to excellent efficacy against various bacterial strains, positioning this class of compounds as potential candidates for developing new antibacterial agents .
Comparative Analysis
The following table summarizes key biological activities and comparative data for 4-methyl-2-oxo-2H-chromen derivatives:
Case Studies
- Memory Restoration in Animal Models : A study involving scopolamine-induced amnesia in mice demonstrated that administration of the compound led to significant improvements in memory retention and performance in maze tests, underscoring its potential as a cognitive enhancer .
- Thermal Protection Studies : In vitro experiments assessing the protective effects against albumin denaturation indicated that the compound could stabilize proteins under heat stress, which may have implications for therapeutic applications in conditions involving protein misfolding .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-4-5-19(23-30(26,27)17-9-6-14(2)7-10-17)22(25)28-16-8-11-18-15(3)12-21(24)29-20(18)13-16/h6-13,19,23H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVUOQZMRVBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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